Fosinoprilat acyl-beta-D-glucuronide is a biochemical compound that serves as the active phosphinic acid metabolite of the prodrug fosinopril. Its molecular formula is with a molecular weight of 611.62 g/mol. This compound is primarily utilized in proteomics research and has notable applications in various scientific fields, including analytical chemistry and drug metabolism studies.
Fosinoprilat acyl-beta-D-glucuronide is derived from fosinopril, which is an angiotensin-converting enzyme (ACE) inhibitor used to treat conditions such as hypertension and heart failure. The conversion of fosinopril to its active form, fosinoprilat, occurs rapidly after administration, with further metabolic processes leading to the formation of the glucuronide derivative .
The synthesis of fosinoprilat acyl-beta-D-glucuronide involves the acylation of fosinoprilat with beta-D-glucuronic acid. This reaction typically employs coupling agents such as dicyclohexylcarbodiimide and dimethylaminopyridine to facilitate the formation of an ester bond between the two components.
The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond. The synthetic process can be scaled for industrial production, utilizing automated reactors and continuous flow systems to ensure consistent product quality. Purification is generally achieved through high-performance liquid chromatography (HPLC), which isolates the desired product from by-products.
Fosinoprilat acyl-beta-D-glucuronide's structure includes a phosphinic acid group characteristic of ACE inhibitors and a glucuronide moiety that enhances its pharmacokinetic properties. The structural formula can be represented as follows:
The presence of the glucuronide moiety contributes to its solubility and metabolic stability, making it distinct from other compounds in its class .
Fosinoprilat acyl-beta-D-glucuronide can undergo several chemical reactions:
Fosinoprilat exerts its effects primarily through the inhibition of the angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a crucial role in regulating blood pressure.
By inhibiting this enzyme, fosinoprilat decreases levels of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, this inhibition results in increased plasma renin activity due to loss of feedback inhibition mediated by angiotensin II .
Relevant data indicate that this compound has a high degree of protein binding (≥95%), which influences its pharmacokinetics and therapeutic efficacy .
Fosinoprilat acyl-beta-D-glucuronide has diverse applications in scientific research:
This compound's unique properties make it valuable for both academic research and practical applications in medicine and industry.
Fosinoprilat acyl-β-D-glucuronide is characterized by the covalent conjugation of glucuronic acid to the carboxyl group of fosinoprilat via an ester linkage. The molecular formula is C29H42NO11P, with a molecular weight of 611.618 g/mol, reflecting the addition of the glucuronyl moiety (C6H8O6) to the parent fosinoprilat structure (C23H34NO5P; MW 435.494 g/mol) [1] [4]. The systematic IUPAC name, (2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, explicitly defines the compound's stereochemical complexity [2].
The glucuronidation occurs specifically in the β-configuration at the anomeric carbon (C1) of glucuronic acid, forming an acyl glycosidic bond. This configuration is enzymatically synthesized by UDP-glucuronosyltransferases (UGTs) and is essential for biological recognition and metabolic stability [3] [6]. The molecule contains five chiral centers within the glucuronide unit (2S, 3S, 4S, 5R, 6S) and additional chiral centers in the fosinoprilat moiety, notably at the pyrrolidine ring (2S,4S). These stereocenters collectively influence the molecule's three-dimensional conformation, biological interactions, and metabolic fate [1] [2].
The structural transition from fosinoprilat to its acyl glucuronide metabolite fundamentally alters physicochemical and biological properties. Key comparative features include:
Table 1: Structural and Functional Comparison of Fosinoprilat and Fosinoprilat Acyl-β-D-Glucuronide
Characteristic | Fosinoprilat | Fosinoprilat Acyl-β-D-Glucuronide |
---|---|---|
Molecular Formula | C23H34NO5P | C29H42NO11P |
Molecular Weight (Da) | 435.494 | 611.618 |
Key Functional Groups | Carboxylate, Phosphinate, Proline | β-Glucuronide (ester), Carboxylate (glucuronic acid), Phosphinate |
LogP | 4.0996 [4] | 1.4504 [1] |
Polar Surface Area (Ų) | 104.72 [4] | 200.94 [1] |
Biological Activity | Potent ACE inhibitor (IC50 ~ nM) | Significantly reduced ACE binding affinity |
The glucuronidation event increases hydrophilicity, evidenced by a 96% reduction in LogP (from 4.10 to 1.45) and a near-doubling of polar surface area (105 Ų to 201 Ų). This transformation facilitates renal excretion by reducing passive membrane diffusion [1] [3]. Crucially, conjugation sterically hinders fosinoprilat's critical zinc-binding phosphinate group and the carboxylate essential for angiotensin-converting enzyme (ACE) interaction. Crystallographic studies confirm fosinoprilat binds ACE via direct coordination of its phosphinate group to the catalytic Zn2+ ion and hydrogen bonding of its carboxylate to active-site residues [8]. The bulky glucuronide moiety disrupts this precise orientation, effectively abolishing pharmacological activity [3] [8].
While the primary metabolite involves C1 β-conjugation, acyl glucuronides exhibit complex isomerization behavior. The ester linkage is intrinsically labile under physiological conditions, enabling transacylation (migration of the acyl group to secondary hydroxyl positions on the glucuronic acid ring). This process generates positional isomers (2-, 3-, and 4-O-acyl glucuronides) without breaking the glycosidic bond [3] [7].
Table 2: Potential Isomeric Forms of Fosinoprilat Glucuronide
Isomer Type | Conjugation Site | Stability | Detection Significance |
---|---|---|---|
β-1-O-Acyl (Native) | Anomeric Carbon (C1) | Least stable; prone to migration/hydrolysis | Primary enzymatically formed metabolite |
β-2-O-Acyl | C2 Hydroxyl | Moderate stability | Indicates acyl migration |
β-3-O-Acyl | C3 Hydroxyl | Moderate stability | Indicates acyl migration |
β-4-O-Acyl | C4 Hydroxyl | Most stable isomer | Predominant long-term circulating form |
In vitro studies using human liver microsomes confirm fosinoprilat forms multiple regioisomeric glucuronides. These isomers coexist dynamically in biological matrices, complicating analytical characterization. The 4-O-acyl isomer typically dominates equilibrium mixtures due to its greater steric stability, while the 1-O-acyl form is the initial enzymatic product [3] [7]. The presence of isomers carries toxicological relevance: Acyl-migrated isomers retain protein-binding capacity via Schiff base formation with lysine residues, potentially triggering idiosyncratic immune reactions – a concern with many carboxylate-containing drugs, though documented clinical issues with fosinoprilat glucuronide are limited [7].
Definitive structural characterization of fosinoprilat acyl-β-D-glucuronide requires orthogonal analytical techniques due to its lability and isomeric complexity:
High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) in negative mode generates a prominent deprotonated molecule [M-H]- at m/z 610.250, confirming the molecular mass (calc. 610.250 for C29H41NO11P). Tandem MS (MS/MS) yields diagnostic fragments: Cleavage of the glucuronide bond produces the aglycone fragment at m/z 434.216 (fosinoprilat-H]-), while further glucuronide-derived fragments appear at m/z 175 (deprotonated glucuronic acid) and m/z 113 (cross-ring cleavage product) [3] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR (1H, 13C, COSY, HSQC, HMBC) provides atomic-level structural proof. Key signatures include:
Chemical Derivatization LC-MS: Selective derivatization strategies differentiate acyl glucuronides from O- or N-glucuronides. Treatment with 1-(trimethylsilyl)imidazole silylates free hydroxyl groups (+72.040 Da per OH), while the ester group remains unaffected. Conversely, activation with thionyl chloride followed by esterification with ethanol derivatizes free carboxyl groups (+28.031 Da). Applying these to fosinoprilat glucuronide yields a mass shift consistent only with an acyl glucuronide (silylation: +288.160 Da for 4 OH groups on glucuronide; no shift for ethanol esterification as the reactive carboxyl is conjugated) [7].
X-ray Crystallography: While direct crystallization of the labile glucuronide is challenging, crystallographic studies of fosinoprilat bound to ACE provide a structural basis for understanding its deactivation upon glucuronidation. Fosinoprilat's phosphinate occupies the catalytic Zn2+ site in both N- and C-domains of ACE, with its carboxylate forming salt bridges to Arg522 (nACE) or Arg500 (cACE) [8]. The glucuronide moiety’s size and polarity would sterically clash with subdomain residues (e.g., Tyr360 in cACE), explaining its loss of inhibitory activity. Molecular docking based on these crystal structures (PDB: 7Z6Z, 7Z70) predicts severe steric hindrance upon glucuronide conjugation [8].
Table 3: Experimentally Determined Structural Parameters of Fosinoprilat Acyl-β-D-Glucuronide
Parameter | Value/Method | Significance |
---|---|---|
Molecular Weight | 611.618 Da (HR-MS) | Confirms stoichiometry C29H42NO11P |
Anomeric Configuration | β (JH1'-H2' ~ 7-9 Hz, NMR) | Defines glycosidic bond geometry |
Conjugation Site | Fosinoprilat carboxyl → GlucA C1 (HMBC) | Confirms acyl glucuronide linkage |
LogP | 1.4504 (Calculated) | Quantifies increased hydrophilicity |
PSA | 200.94 Ų (Calculated) | Predicts altered membrane permeability |
These techniques collectively provide rigorous structural validation, essential for distinguishing fosinoprilat acyl glucuronide from its isomers, metabolites (like hydroxylated derivatives), and the parent drug in complex biological matrices during pharmacokinetic studies [3] [7].
Compounds Mentioned:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0